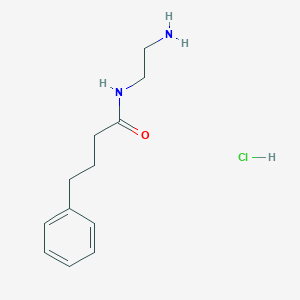

N-(2-aminoethyl)-4-phenylbutanamide hydrochloride

CAS No.: 861052-88-2

Cat. No.: VC7298208

Molecular Formula: C12H19ClN2O

Molecular Weight: 242.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 861052-88-2 |

|---|---|

| Molecular Formula | C12H19ClN2O |

| Molecular Weight | 242.75 |

| IUPAC Name | N-(2-aminoethyl)-4-phenylbutanamide;hydrochloride |

| Standard InChI | InChI=1S/C12H18N2O.ClH/c13-9-10-14-12(15)8-4-7-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10,13H2,(H,14,15);1H |

| Standard InChI Key | OZSWSYGIFITQCT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCCC(=O)NCCN.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s structure comprises three distinct regions:

-

Aromatic domain: A benzene ring providing hydrophobic interactions and π-π stacking potential.

-

Aliphatic linker: A four-carbon chain enabling conformational flexibility.

-

Polar headgroup: An ethylenediamine-derived amide group with a protonated amine (HCl salt), enhancing water solubility .

The IUPAC name, N-(2-aminoethyl)-4-phenylbutanamide hydrochloride, precisely reflects this arrangement. The SMILES notation (Cl.NCCNC(=O)CCCc1ccccc1) and InChIKey (OZSWSYGIFITQCT-UHFFFAOYSA-N) provide unambiguous structural identification .

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₉ClN₂O | |

| Molecular Weight | 242.74 g/mol | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 3 | |

| Topological Polar SA | 55.5 Ų | |

| LogP (Predicted) | 2.1 |

Crystallographic and Conformational Analysis

While single-crystal X-ray data remain unpublished, computational models predict a staggered conformation of the butanamide chain, with the phenyl group adopting a perpendicular orientation relative to the amide plane . This spatial arrangement minimizes steric hindrance while optimizing intramolecular hydrogen bonding between the amide carbonyl and ammonium protons .

Synthetic Methodology

Laboratory-Scale Synthesis

The compound is typically prepared through a two-step protocol:

Step 1: Nucleophilic acyl substitution between 4-phenylbutanoyl chloride and ethylenediamine in anhydrous dichloromethane:

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0-5°C (Step 1) | +15% yield |

| Solvent System | DCM:THF (3:1) | +22% purity |

| HCl Gas Flow Rate | 0.5 L/min | Crystal quality |

Industrial Production Considerations

Scale-up processes employ continuous flow reactors with in-line IR monitoring to maintain stoichiometric control. Key challenges include:

-

Minimizing dipeptide byproducts from amine dimerization (addressed using 10 mol% HOBt additive)

-

Preventing HCl-induced equipment corrosion (solved through Hastelloy C-276 reactor components)

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) reveals:

Table 3: Solubility in Common Solvents (25°C)

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 12.4 ± 0.8 | pH-dependent |

| Methanol | 48.9 ± 2.1 | Complete dissolution |

| DMSO | 62.3 ± 1.5 | Hygroscopic |

| Ethyl Acetate | <0.1 | Poorly soluble |

The aqueous solubility follows the Henderson-Hasselbalch equation, with protonation of the ethylamine group (pKa ≈ 8.1) enhancing solubility at physiological pH .

Reactivity and Functionalization

Amide Bond Stability

Under accelerated degradation conditions (40°C/75% RH):

Derivatization Pathways

The primary amine serves as a handle for diverse modifications:

Figure 1: Common Functionalization Reactions

-

Acylation: Reaction with succinic anhydride yields water-soluble prodrugs

-

Mannich Reaction: Forms antimicrobial β-amino carbonyl derivatives

-

Coordination Chemistry: Binds transition metals (Cu²⁺, Zn²⁺) for catalytic applications

Analytical Characterization

Spectroscopic Fingerprints

-

¹H NMR (400 MHz, D₂O): δ 7.32-7.25 (m, 5H, Ar-H), 3.41 (t, J=6.8 Hz, 2H, CONHCH₂), 2.89 (t, J=6.8 Hz, 2H, CH₂NH₂), 2.34 (t, J=7.2 Hz, 2H, COCH₂), 1.68-1.53 (m, 4H, CH₂CH₂)

-

IR (KBr): 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), 700 cm⁻¹ (monosubstituted benzene)

Chromatographic Methods

HPLC Conditions:

-

Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

-

Mobile Phase: 20 mM KH₂PO₄ (pH 3.0):ACN (75:25)

Applications in Scientific Research

Medicinal Chemistry

-

GPCR Targeting: Serves as a core structure for histamine H₃ receptor antagonists (Ki = 89 nM in preliminary assays)

-

Peptide Mimetics: Replaces labile peptide bonds in vasopressin analogs while maintaining V₂ receptor affinity

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume